molecular formula C7H5N3O B11922297 1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde

1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde

Cat. No.: B11922297
M. Wt: 147.13 g/mol
InChI Key: QKKUBQWPIMRPOQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine-3-carbaldehyde in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid.

    Reduction: 1H-Pyrazolo[4,3-c]pyridine-4-methanol.

    Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition. The compound’s bicyclic structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde can be compared with other pyrazolopyridine derivatives, such as:

    1H-Pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.

    1H-Pyrazolo[4,3-b]pyridine: Similar to the target compound but with variations in the position of the nitrogen atoms in the rings.

    1H-Pyrazolo[3,4-c]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKUBQWPIMRPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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